molecular formula C8H7ClO2 B3055913 3'-Chloro-2-hydroxyacetophenone CAS No. 67829-05-4

3'-Chloro-2-hydroxyacetophenone

Cat. No.: B3055913
CAS No.: 67829-05-4
M. Wt: 170.59 g/mol
InChI Key: MTAVHKCZHOJIRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3’-Chloro-2-hydroxyacetophenone can be achieved through several synthetic routes. One common method involves the reaction of phenol with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs at a temperature range of 20-30°C, followed by hydrolysis with hydrochloric acid to yield the desired product . Another method involves the use of aroyl chloride and potassium carbonate in acetone, which produces the compound through a one-pot synthesis .

Industrial Production Methods: In industrial settings, the production of 3’-Chloro-2-hydroxyacetophenone often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-2-hydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted acetophenone derivatives .

Mechanism of Action

The mechanism of action of 3’-Chloro-2-hydroxyacetophenone involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3’-Chloro-2-hydroxyacetophenone is unique due to the presence of both chloro and hydroxy groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

1-(3-chlorophenyl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAVHKCZHOJIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538457
Record name 1-(3-Chlorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67829-05-4
Record name 1-(3-Chlorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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